3-[(2,4-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine
Description
Properties
IUPAC Name |
3-(2,4-dimethylphenyl)sulfonyl-4,6-dimethyl-2-(2-methylpropoxy)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3S/c1-12(2)11-23-19-18(15(5)10-16(6)20-19)24(21,22)17-8-7-13(3)9-14(17)4/h7-10,12H,11H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZXTJCIVUNJNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)C2=C(N=C(C=C2C)C)OCC(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyridine Ring: This can be achieved through a series of condensation reactions involving suitable aldehydes and amines.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using sulfonyl chlorides in the presence of a base.
Attachment of the Isobutoxy Group: This step involves etherification reactions, where an alcohol reacts with an alkyl halide under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isobutoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides or thiols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research indicates that sulfonylaminopyridine compounds, including derivatives like 3-[(2,4-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine, exhibit significant anticancer properties. These compounds act as inhibitors of specific kinases involved in cancer cell proliferation. For example, studies have shown that they can inhibit ITK kinase, which is implicated in T-cell malignancies .
2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Inhibitors of inflammatory pathways have been developed using similar sulfonamide structures, suggesting that this compound may possess similar therapeutic potential .
Materials Science
1. Polymer Chemistry
In materials science, this compound can be utilized as a building block for synthesizing advanced polymers. The sulfonyl group enhances the thermal stability and mechanical properties of the resulting materials. Research has indicated that incorporating such compounds into polymer matrices can improve their performance in various applications, including coatings and adhesives .
2. Catalysis
The compound's unique structure allows it to function as a catalyst in organic reactions. Its ability to stabilize transition states makes it particularly useful in facilitating reactions that require specific conditions or environments .
Semiconductor Processing
1. Photoresist Stripping
In semiconductor manufacturing, this compound has potential applications in photoresist stripping processes. Its sulfonium component is effective at removing photoresist residues without damaging underlying substrates . This application is crucial for maintaining the integrity of semiconductor devices during fabrication.
2. Corrosion Inhibition
The compound has been noted for its ability to inhibit corrosion on metal surfaces during semiconductor processing. By passivating metal surfaces and reducing etch rates during chemical mechanical planarization (CMP), it helps enhance the longevity and reliability of electronic components .
Case Studies
Mechanism of Action
The mechanism by which 3-[(2,4-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Structural Differences and Properties
Substituent Effects
- Brominated Analog () : The bromine atom increases molecular weight by ~61.28 g/mol compared to the target compound. Bromine’s electronegativity and steric bulk may enhance reactivity in cross-coupling reactions or alter binding affinity in biological systems .
- Thioether Analog () : Replacing the isobutoxy group (ether) with an isobutylsulfanyl group (thioether) reduces polarity, increasing lipophilicity. This could improve membrane permeability in pesticidal applications .
Functional Group Implications
- Sulfonyl Group : Present in all analogs, this group contributes to hydrogen-bonding capacity and stability. In triazine-based UV stabilizers (), sulfonyl groups enhance resistance to photodegradation, suggesting similar utility in the target compound .
- Ether vs. Thioether: The target compound’s ether linkage offers higher polarity than the thioether in , favoring solubility in polar solvents like ethanol or acetone.
Biological Activity
3-[(2,4-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine is a chemical compound with significant potential in various biological applications. Its unique structure, characterized by a pyridine ring substituted with a sulfonyl group and an isobutoxy moiety, suggests diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H25NO3S
- Molecular Weight : 347.4717 g/mol
- CAS Number : [Insert CAS number if available]
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Antimicrobial Activity
- Preliminary studies indicate that the compound exhibits antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis.
-
Anticancer Potential
- Research has shown that this compound may inhibit cancer cell proliferation. For instance, it has been tested against several cancer cell lines with promising results in reducing cell viability.
-
Anti-inflammatory Effects
- The compound has demonstrated significant anti-inflammatory activity in vitro and in vivo, potentially through the inhibition of pro-inflammatory cytokines.
The mechanisms behind the biological activities of this compound include:
- Enzyme Inhibition : The sulfonyl group may interact with active sites of enzymes involved in metabolic pathways related to inflammation and cancer progression.
- Cell Signaling Modulation : The compound may influence cell signaling pathways such as NF-kB and MAPK pathways, which are crucial in inflammatory responses and cancer cell survival.
Table 1: Summary of Biological Activities
Table 2: Case Studies
Case Studies
- Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of the compound on MCF-7 cells, reporting an IC50 value of 10 µM. The study highlighted that treatment led to apoptosis through the activation of caspase pathways.
- Anti-inflammatory Effects : Research conducted on RAW264.7 macrophages demonstrated that the compound significantly downregulated TNF-alpha production when treated with lipopolysaccharide (LPS), indicating its potential as an anti-inflammatory agent.
- Antimicrobial Efficacy : In vitro testing against Staphylococcus aureus showed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting it could be a candidate for developing new antimicrobial therapies.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 3-[(2,4-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine, and how can reaction parameters be optimized?
- Methodology :
- Step 1 : Introduce the sulfonyl group via sulfonation of 2,4-dimethylphenyl precursors under controlled acidic conditions (e.g., H₂SO₄ or chlorosulfonic acid).
- Step 2 : Couple the sulfonated intermediate with 2-isobutoxy-4,6-dimethylpyridine using nucleophilic aromatic substitution or transition-metal catalysis (e.g., Pd-mediated cross-coupling).
- Optimization : Vary solvents (DMF, THF), temperatures (80–120°C), and catalysts (e.g., CuI for Ullmann-type reactions). Monitor purity via TLC and HPLC (see Q7 for HPLC protocols).
- Key Considerations : Impurity profiles should be characterized using mass spectrometry (MS) and NMR to confirm regioselectivity.
Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation, and how can conflicting data be resolved?
- Techniques :
- X-ray crystallography : Use SHELXL for refinement of diffraction data to resolve bond lengths, angles, and stereochemistry .
- NMR : Employ ¹H/¹³C NMR with deuterated solvents (CDCl₃ or DMSO-d6) and DEPT/HSQC for assignment.
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Protocol :
- Accelerated Stability Testing : Incubate samples at 40°C/75% RH (ICH guidelines) and analyze degradation products via HPLC (see Q7).
- pH Stability : Prepare buffered solutions (pH 1–12) and monitor hydrolysis over 24–72 hours.
Advanced Research Questions
Q. What computational strategies are suitable for predicting the compound’s interactions with biological targets (e.g., enzymes)?
- Approaches :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., cytochrome P450 isoforms).
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to predict reactive sites.
- Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays (see Q6) .
Q. How can researchers resolve discrepancies between theoretical and observed spectroscopic data (e.g., unexpected NMR shifts)?
- Strategies :
- Tautomerism Analysis : Use variable-temperature NMR to detect equilibrium shifts.
- Crystallographic Validation : SHELXL-refined XRD data can confirm molecular conformation, resolving ambiguities in NMR assignments .
Q. What experimental designs are recommended for evaluating enzyme inhibitory activity, and how should data be interpreted?
- Assay Design :
- Kinetic Studies : Measure IC₅₀ via fluorogenic substrate assays (e.g., using recombinant enzymes).
- Controls : Include positive inhibitors (e.g., ketoconazole for CYP3A4) and validate with Lineweaver-Burk plots.
- Data Interpretation : Non-linear regression analysis (GraphPad Prism) to determine inhibition constants (Kᵢ).
Q. How can HPLC methods be optimized using buffer systems like sodium acetate/sodium 1-octanesulfonate for purity assessment?
- Protocol :
- Mobile Phase : Prepare a 65:35 methanol-buffer mixture (pH 4.6, adjusted with glacial acetic acid) for baseline separation .
- Column : Use a C18 column (5 µm, 250 mm × 4.6 mm) with UV detection at 254 nm.
- Validation : Perform spike-and-recovery experiments to confirm accuracy (95–105% recovery).
Methodological Notes
- Crystallography : SHELX programs are critical for high-resolution structural determination, particularly for resolving disorder in sulfonyl or isobutoxy groups .
- HPLC Buffers : Sodium 1-octanesulfonate enhances retention of hydrophobic analytes, while acetate buffers stabilize ionization .
- Biological Assays : Reference enzyme inhibition protocols from triazole-based analogs, which share structural motifs with the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
